Product packaging for 1-Ethyl-4,5-dimethoxy-2-propylbenzene(Cat. No.:)

1-Ethyl-4,5-dimethoxy-2-propylbenzene

Cat. No.: B1643940
M. Wt: 208.3 g/mol
InChI Key: QROLDZOWSQNPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4,5-dimethoxy-2-propylbenzene is a high-purity organic compound with the CAS registry number 267007-99-8 and a molecular formula of C13H20O2, corresponding to a molecular weight of 208.30 g/mol . Its structure is characterized by a benzene ring substituted with an ethyl group, a propyl group, and two methoxy groups in the 1, 4, and 5 positions, respectively, as denoted by the SMILES notation CCCC1=CC(OC)=C(OC)C=C1CC . As a disubstituted benzene derivative, this compound falls into a class of molecules frequently employed as key synthetic intermediates and building blocks in advanced organic synthesis. Researchers value it for developing novel compounds, particularly in medicinal chemistry for the exploration of new pharmacologically active molecules, and in materials science for the creation of specialty chemicals. The presence of methoxy and alkyl groups makes it a versatile precursor for further functionalization. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper cold-chain transportation is recommended to ensure the stability and integrity of the product .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B1643940 1-Ethyl-4,5-dimethoxy-2-propylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

1-ethyl-4,5-dimethoxy-2-propylbenzene

InChI

InChI=1S/C13H20O2/c1-5-7-11-9-13(15-4)12(14-3)8-10(11)6-2/h8-9H,5-7H2,1-4H3

InChI Key

QROLDZOWSQNPCY-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(C=C1CC)OC)OC

Canonical SMILES

CCCC1=CC(=C(C=C1CC)OC)OC

Origin of Product

United States

Contextualization Within Aromatic Ethers and Substituted Benzene Derivatives

1-Ethyl-4,5-dimethoxy-2-propylbenzene is classified as a polysubstituted aromatic ether. The core of the molecule is a benzene (B151609) ring, a fundamental aromatic hydrocarbon. numberanalytics.com Its character is defined by the four substituents attached to this ring: two methoxy (B1213986) groups (-OCH₃), an ethyl group (-CH₂CH₃), and a propyl group (-CH₃CH₂CH₃).

The presence of the methoxy groups places the compound in the family of aromatic ethers, also known as alkoxybenzenes. Dimethoxybenzene derivatives are noted for their applications as precursors and intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.netnih.gov The ether linkages influence the electronic properties of the aromatic ring, typically acting as activating groups in electrophilic aromatic substitution reactions. fiveable.me

As a substituted benzene, the compound's properties are a composite of the individual contributions of each substituent and their positions relative to one another. researchgate.net The arrangement of two alkyl groups (ethyl and propyl) and two methoxy groups on the benzene ring suggests a molecule with significant potential for steric interactions and specific electronic distributions. This high degree of substitution is a key feature in the design of multifunctional chemical compounds. researchgate.net

Significance of Alkyl Chains Ethyl and Propyl on Aromatic Systems in Chemical Design

Electronic Effects: Alkyl groups are weak electron-donating groups through an inductive effect. libretexts.org This slightly increases the electron density of the aromatic ring, making it more reactive toward electrophiles compared to unsubstituted benzene (B151609). libretexts.org This activating property, combined with the strong activating effect of the two methoxy (B1213986) groups, would make the subject compound highly susceptible to electrophilic aromatic substitution.

Steric Hindrance: The size and conformation of the ethyl and propyl groups create steric bulk around the benzene ring. This physical obstruction can influence the regioselectivity of reactions, potentially blocking or hindering reactions at adjacent positions. acs.org For instance, bulky substituents can favor substitution at the less hindered para-position over the ortho-positions. fiveable.me

Physical Properties: Alkyl chains significantly impact a molecule's physical properties. Increasing the length and number of alkyl chains generally increases the molecule's lipophilicity (fat-solubility) and boiling point, while decreasing its water solubility and density relative to water. wisdomlib.orgvinatiorganics.com This is crucial for applications where solubility in organic solvents or partitioning behavior is important, such as in the formulation of lubricants, solvents, or drugs. evitachem.comnih.gov

The specific ortho-positioning of the ethyl and propyl groups in 1-ethyl-4,5-dimethoxy-2-propylbenzene would likely lead to significant steric interaction between them, potentially influencing the planarity of the substituent groups relative to the benzene ring.

PropertyGeneral Effect of Alkyl Chains
Reactivity Increase reactivity towards electrophilic substitution (Activating)
Solubility Decrease solubility in water; Increase solubility in nonpolar solvents
Boiling Point Increases with chain length and number of carbons
Steric Hindrance Influences reaction sites and molecular packing

Derivatives, Analogs, and Structure Reactivity Relationships

Design and Synthesis of Novel Derivatives of 1-Ethyl-4,5-dimethoxy-2-propylbenzene

The synthesis of novel derivatives from this compound would likely proceed via electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The existing substituents—two methoxy (B1213986) groups, one ethyl group, and one propyl group—would direct incoming electrophiles to the remaining unsubstituted position on the benzene (B151609) ring. Methoxy groups are strong activating groups and ortho-, para-directors, meaning they increase the electron density of the ring and direct new substituents to the positions adjacent and opposite to them. msu.edulibretexts.org Given the substitution pattern of the parent molecule, the single available position on the aromatic ring would be the primary site for substitution reactions.

Hydroxyl Derivatives: The creation of a hydroxyl derivative would likely involve the demethylation of one or both methoxy groups. This transformation can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The choice of reagent would be crucial to control the extent of demethylation.

Nitro Derivatives: Nitration is a classic electrophilic aromatic substitution. Given the activating nature of the methoxy and alkyl groups, the reaction would likely proceed under mild conditions. A mixture of nitric acid and sulfuric acid, or a milder nitrating agent like acetyl nitrate (B79036), could be employed to introduce a nitro (-NO2) group onto the available carbon of the aromatic ring. google.com The synthesis of dinitro derivatives is also plausible under more forceful conditions, as seen in the nitration of other activated aromatic compounds. google.comnih.gov

Amino Derivatives: An amino (-NH2) derivative could be synthesized in a two-step process. First, the aromatic ring would be nitrated as described above. Subsequently, the nitro group can be reduced to an amine using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation.

Modifying the ethyl and propyl side chains would likely involve reactions characteristic of alkylbenzenes.

Oxidation: The benzylic positions (the carbon atom of the alkyl group attached to the benzene ring) are susceptible to oxidation. Using a strong oxidizing agent like potassium permanganate (B83412) could potentially oxidize the alkyl chains to carboxylic acids. Milder conditions might yield ketones.

Halogenation: Free-radical halogenation, typically initiated by UV light, could introduce a halogen (e.g., bromine or chlorine) at the benzylic position of the ethyl or propyl chains. These halogenated intermediates are versatile and can be used in subsequent nucleophilic substitution reactions to introduce a variety of other functional groups.

Friedel-Crafts Acylation/Alkylation: While the parent molecule is already substituted, further alkylation or acylation could theoretically occur, though it would be sterically hindered. Such reactions typically employ an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride. umkc.educdnsciencepub.com

Exploration of Isomeric and Homologous Compounds

The properties and reactivity of this compound can be better understood by comparing it with its isomers and homologs.

Isomers: Isomers are molecules that have the same molecular formula but different structural arrangements. Positional isomers of this compound would involve different arrangements of the substituents on the benzene ring. For instance, 1-ethyl-2,4-dimethoxy-5-propylbenzene would be a positional isomer. The relative positions of the electron-donating methoxy and alkyl groups significantly influence the electronic and steric environment of the ring, thereby affecting its reactivity and physical properties. Dimethoxybenzene itself exists in three isomeric forms: 1,2- (veratrole), 1,3-, and 1,4-dimethoxybenzene (B90301), each with distinct physical properties and reactivity patterns. wikipedia.org Similarly, various isomers of propylbenzene (B89791) and ethylbenzene (B125841) exist. nih.govnih.gov

Homologs: Homologs are compounds belonging to the same homologous series, differing by a repeating unit, such as a methylene (B1212753) group (-CH2-). Homologs of this compound could include molecules where the ethyl or propyl chains are shortened or extended (e.g., 1-methyl-4,5-dimethoxy-2-propylbenzene or 1-ethyl-4,5-dimethoxy-2-butylbenzene). Generally, as the length of the alkyl chain increases, the lipophilicity of the molecule increases, which can affect its solubility and boiling point.

Table of Selected Isomers and Homologs

Compound Name Molecular Formula Relationship to Target Compound
1,2-Dimethoxy-4-propylbenzene C11H16O2 Structural Isomer/Related Compound. nih.gov
2,4-Dimethoxy-1-propylbenzene C11H16O2 Structural Isomer/Related Compound. bldpharm.com
4-Ethyl-1,2-dimethoxybenzene C10H14O2 Related Compound (lacks propyl group). hmdb.ca
1-Ethyl-4-propylbenzene C11H16 Analog (lacks methoxy groups). nih.gov

Influence of Structural Modifications on Chemical Reactivity and Stability

Structural modifications to this compound would have a profound impact on its chemical reactivity and stability.

Electronic Effects: The two methoxy groups are strong electron-donating groups through resonance, which makes the aromatic ring highly activated towards electrophilic substitution. msu.edulibretexts.org The ethyl and propyl groups are weakly activating through an inductive effect. Any modification that alters the electron-donating capacity of these groups will change the ring's reactivity. For example, replacing a methoxy group with an electron-withdrawing group like a nitro group would significantly deactivate the ring.

Steric Effects: The arrangement of the four substituents creates a sterically crowded environment around the benzene ring. This steric hindrance can influence the rate and regioselectivity of reactions, potentially slowing down reactions or favoring attack at less hindered positions if any were available.

Structure-Reactivity Relationships in Catalytic Applications or Material Science Contexts

While there is no specific information on the applications of this compound, the structure-reactivity relationships of its analogs provide insights into its potential uses.

Catalytic Applications: Dimethoxybenzene derivatives can serve as ligands in transition metal catalysis or as substrates in catalytic transformations. For example, the selective transformation of carbon dioxide to dimethoxymethane (B151124) has been achieved using a ruthenium catalyst. nih.gov The electronic and steric properties of the substituents on the benzene ring can influence the efficiency and selectivity of such catalytic processes.

Material Science Contexts: Substituted benzenes are fundamental building blocks for a wide range of materials, including polymers and liquid crystals. longdom.orgresearchgate.net The ability to program the synthesis of multi-substituted benzenes opens up possibilities for creating novel functional materials for applications in molecular electronics and nanotechnology. asianscientist.comsciencedaily.com The thermal stability of benzene derivatives is a critical property for their use in high-performance polymers, and this can be tuned by altering the substituents. longdom.org Furthermore, dialkoxybenzenes are investigated for their potential in electrochemical technologies, such as redox flow batteries, where the stability and redox potential of the molecule are crucial and can be tuned by modifying the substituents. researchgate.net

Table of Compound Names

Compound Name
This compound
1-Ethyl-2,4-dimethoxy-5-propylbenzene
1,2-Dimethoxybenzene (B1683551) (Veratrole)
1,3-Dimethoxybenzene (B93181)
1,4-Dimethoxybenzene
1-methyl-4,5-dimethoxy-2-propylbenzene
1-ethyl-4,5-dimethoxy-2-butylbenzene
1,2-Dimethoxy-4-propylbenzene
2,4-Dimethoxy-1-propylbenzene
4-Ethyl-1,2-dimethoxybenzene
1-Ethyl-4-propylbenzene
1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropyl N-butylcarbamate
Acetyl nitrate
Boron tribromide
Hydrobromic acid
Nitric acid
Sulfuric acid
Potassium permanganate
Aluminum chloride
Dimethoxymethane

Theoretical and Computational Studies of 1 Ethyl 4,5 Dimethoxy 2 Propylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived. For a molecule like 1-ethyl-4,5-dimethoxy-2-propylbenzene, DFT is a common and reliable method for such analyses. researchgate.netmaterialsciencejournal.org

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule such as this compound, which has multiple rotatable single bonds in its ethyl, propyl, and methoxy (B1213986) substituents, this process is crucial for identifying the most stable conformer(s).

The conformational analysis involves mapping the potential energy surface by systematically rotating the dihedral angles of the side chains. Studies on similar substituted benzenes, like n-propylbenzene, reveal that the orientation of the alkyl chains relative to the plane of the benzene (B151609) ring significantly influences the molecule's stability. researchgate.net The ethyl and propyl groups can adopt various staggered conformations, and the methoxy groups can be oriented either in the plane of the ring or slightly out of plane. nih.gov The final optimized geometry represents a balance of steric hindrance between the adjacent substituents and electronic effects.

Below is a table of expected bond lengths and angles for the key structural features of this compound, based on DFT calculations performed on analogous substituted benzene molecules. materialsciencejournal.orgnih.gov

ParameterBond/AngleExpected Value
Bond Lengths C-C (aromatic)~1.39 - 1.41 Å
C-C (alkyl-aromatic)~1.51 - 1.53 Å
C-O (methoxy-aromatic)~1.36 - 1.39 Å
C-O (methyl-oxygen)~1.42 - 1.44 Å
Bond Angles C-C-C (aromatic)~118° - 121°
C-C-C (propyl chain)~109.5° - 112°
C-C-O (aromatic-methoxy)~117° - 120°

Note: These are illustrative values based on computational studies of structurally similar molecules.

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Key aspects of this are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

For this compound, the two methoxy groups are strong electron-donating groups, which would significantly raise the energy of the HOMO, concentrating its electron density on the benzene ring. The ethyl and propyl groups are weakly electron-donating. This makes the aromatic ring susceptible to electrophilic attack. The LUMO is expected to be distributed over the aromatic system as well.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, the MEP surface would show negative potential (electron-rich regions, typically colored red) around the oxygen atoms of the methoxy groups, making them sites for electrophilic and hydrogen bond donor interactions. bohrium.comnih.gov The aromatic ring would also exhibit negative potential, while the hydrogen atoms of the alkyl groups would show positive potential (electron-poor regions).

The table below presents typical FMO energy values for a dimethoxybenzene derivative, calculated using DFT, which can serve as an estimate for this compound. bohrium.com

ParameterDescriptionIllustrative Energy Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital~ -5.5 to -6.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital~ -0.5 to -1.0 eV
Energy Gap (ΔE) ELUMO - EHOMO~ 4.5 to 5.5 eV

Note: These values are based on DFT calculations for related dimethoxybenzene compounds and provide an approximation for the target molecule.

Computational vibrational analysis predicts the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. Comparing this theoretical spectrum with an experimental one can help in the assignment of vibrational modes to specific functional groups and confirm the molecule's structure. nist.gov

For this compound, the vibrational spectrum would be characterized by:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching (ethyl, propyl, methoxy): In the 2850-3000 cm⁻¹ range.

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.

C-O stretching (methoxy groups): Strong absorptions around 1020-1250 cm⁻¹.

Alkyl C-H bending: Around 1375-1465 cm⁻¹.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H StretchAromatic Ring3000 - 3100
C-H StretchAlkyl and Methoxy Groups2850 - 2980
C=C StretchAromatic Ring1450 - 1600
C-H BendAlkyl Groups1375 - 1465
C-O StretchMethoxy-Aryl Ether1200 - 1275 (asymmetric) & 1010 - 1050 (symmetric)

Note: These are typical frequency ranges for the specified functional groups, which would be refined by specific computational calculations. nist.gov

Aromaticity is a key concept in organic chemistry, and computational methods can quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is one such method, which evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 indicates a non-aromatic one. Despite the presence of four substituents, the benzene core of this compound is expected to retain a high degree of aromaticity. A DFT calculation combined with HOMA analysis would likely yield a value close to 1, confirming the preservation of the aromatic character of the central ring. nih.gov

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying intermediates, and determining the energetics of the process.

By modeling a potential reaction, such as the oxidation of an alkyl side chain or an electrophilic substitution on the aromatic ring, computational methods can locate the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For example, a reaction involving the cleavage of a C-C bond in a side chain of a dimethoxybenzene derivative was studied computationally, revealing a multi-step mechanism with several transition states. mdpi.com Similar studies on the reaction of ethylbenzene (B125841) radicals with atmospheric oxidants have computationally characterized transition states and calculated energy barriers to predict the most likely reaction pathways. mdpi.com For this compound, a computational study could, for instance, model its reaction with a hydroxyl radical. This would involve locating the transition state for hydrogen abstraction from either the ethyl or propyl group and calculating the corresponding energy barriers to determine which site is more reactive.

Reaction StepDescriptionIllustrative Energy Value (kcal/mol)
Reactants Starting materials (e.g., Substrate + Reagent)0.0 (Reference Energy)
Transition State (TS) Highest energy structure along the reaction path+15 to +25
Products Final materials of the reaction stepVariable (e.g., -10 for an exothermic step)
Activation Energy (Ea) Energy barrier (TS - Reactants)+15 to +25

Note: This table provides a hypothetical example of the energetic profile for a single reaction step. mdpi.commdpi.com

Solvent Effects on Reaction Pathways

The role of the solvent is a critical factor in determining the reaction pathways, kinetics, and equilibrium of chemical transformations involving substituted benzenes. Computational chemistry provides powerful tools to investigate these solvent effects at a molecular level. For a hypothetical reaction involving this compound, computational models could be employed to understand the influence of different solvent environments.

Implicit vs. Explicit Solvation Models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute and the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding. While more computationally intensive, explicit models can provide a more detailed and accurate picture of the solvation shell around the reactant, transition state, and product.

Hypothetical Data on Solvent Effects:

To illustrate the potential impact of solvents, the following table presents hypothetical data on the calculated activation energy for a generic electrophilic substitution reaction of this compound in various solvents.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
n-Hexane1.8825.8
Dichloromethane8.9322.5
Acetonitrile37.520.1
Water80.118.7

This data is purely illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound, particularly its interactions with surfaces or within specific environments like biological membranes or polymer matrices. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.

For a molecule like this compound, MD simulations could be used to study:

Adsorption on Surfaces: Understanding how the molecule orients and interacts with different surfaces (e.g., catalysts, nanoparticles) is crucial for applications in materials science and catalysis. Simulations could reveal the preferred binding modes and adsorption energies.

Conformational Dynamics: The ethyl and propyl side chains, as well as the methoxy groups, can rotate, leading to different molecular conformations. MD simulations can explore the conformational landscape and identify the most stable conformers in different environments.

Prediction of Novel Reactivity and Synthetic Pathways

Computational chemistry tools can be instrumental in predicting the reactivity of this compound and proposing novel synthetic routes.

Reactivity Prediction:

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the electron-donating nature of the methoxy, ethyl, and propyl groups would likely activate the benzene ring towards electrophilic substitution. Computational calculations could pinpoint the most reactive carbon atoms on the ring.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can guide the prediction of intermolecular interactions and reaction sites.

Synthetic Pathway Prediction:

Computational methods can be used to evaluate the feasibility of different synthetic routes to this compound. By calculating the reaction energies and activation barriers for each step in a proposed synthesis, chemists can identify the most promising and efficient pathways before undertaking experimental work.

Applications in Advanced Chemical Research and Materials Science

Role as an Organic Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Organic Materials

There is no available information on the use of 1-Ethyl-4,5-dimethoxy-2-propylbenzene as a precursor for advanced organic materials.

Intermediate in Multi-step Synthesis of Non-prohibited Compounds and Specialty Chemicals

No documented multi-step syntheses identify this compound as an intermediate in the production of other non-prohibited compounds or specialty chemicals.

Applications in Catalysis and Ligand Design

Utilization as a Scaffold for Novel Ligand Synthesis

Research into the use of this compound as a structural framework for the development of new ligands is not present in the available literature.

Investigation in Homogeneous or Heterogeneous Catalysis

There are no studies investigating the role or potential of this compound in either homogeneous or heterogeneous catalytic processes.

Materials Science Applications

No specific applications of this compound within the field of materials science have been documented.

Component in Polymer Chemistry and Polymer Design

There is currently no available scientific literature or research data indicating the use of this compound as a monomer, initiator, catalyst, or additive in polymer chemistry. Searches for its role in polymer design, including the synthesis of novel polymeric structures or the modification of existing polymers, did not yield any relevant results.

Analytical Chemistry Method Development

Use in Chromatographic Standards

Information regarding the use of this compound as a chromatographic standard is not available. It is not listed in common databases of analytical standards for techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Development of Detection and Quantification Methods

No published methods for the specific detection or quantification of this compound in any matrix were found. The scientific literature lacks studies detailing analytical protocols, such as spectroscopic or chromatographic methods, that have been developed or validated for this particular compound.

Future Research Directions and Perspectives

Unexplored Synthetic Methodologies and Efficient Route Design

Currently, dedicated synthetic routes for 1-Ethyl-4,5-dimethoxy-2-propylbenzene are not extensively documented in publicly available research. This presents a significant opportunity for synthetic chemists to develop novel and efficient methodologies. Drawing inspiration from the synthesis of structurally related alkylated and methoxylated benzene (B151609) derivatives, several avenues can be explored.

A primary area for investigation would be the application of Friedel-Crafts alkylation and acylation reactions . evitachem.com These classic methods are fundamental to the synthesis of alkylbenzenes. evitachem.com Future research could focus on a stepwise approach, perhaps starting with a dimethoxybenzene precursor and introducing the ethyl and propyl groups sequentially. Key research questions would include the choice of catalysts (e.g., Lewis acids like AlCl₃ or more environmentally benign solid acid catalysts), the regioselectivity of the alkylation, and the optimization of reaction conditions to maximize the yield of the desired 1,2,4,5-tetrasubstituted product.

Another promising area is the use of modern cross-coupling reactions . For instance, a Heck cross-coupling reaction has been successfully employed to synthesize other E,E-2,5-dimethoxy-1,4-bis[2-(4-ethylcarboxylatestyril)]benzene derivatives. researchgate.net This suggests that similar palladium-catalyzed cross-coupling strategies could be adapted for the synthesis of this compound, potentially offering higher selectivity and milder reaction conditions compared to traditional methods.

The table below outlines potential synthetic routes that warrant investigation.

Synthetic StrategyPrecursorsPotential Catalysts/ReagentsKey Research Focus
Stepwise Friedel-Crafts Alkylation 1,2-Dimethoxybenzene (B1683551), Ethyl Halide, Propyl HalideAlCl₃, FeCl₃, ZeolitesRegioselectivity, Catalyst Efficiency, Yield Optimization
Acylation-Reduction Route 1,2-Dimethoxybenzene, Propionyl Chloride, Acetyl ChlorideLewis Acids, Reducing Agents (e.g., H₂/Pd, Zn(Hg)/HCl)Control of side reactions, Reduction efficiency
Palladium-Catalyzed Cross-Coupling Dihalogenated dimethoxybenzene, Ethyl and Propyl organometallic reagentsPd complexes (e.g., Pd(PPh₃)₄), suitable ligandsLigand screening, Reaction kinetics, Substrate scope

Discovery of Novel Chemical Transformations Involving the Compound

The unique arrangement of ethyl, propyl, and dimethoxy substituents on the benzene ring of this compound suggests a rich and largely unexplored reaction chemistry. The electron-donating nature of the methoxy (B1213986) and alkyl groups is expected to activate the aromatic ring towards electrophilic substitution.

Future research should systematically investigate a range of chemical transformations, including:

Oxidation of Alkyl Side-Chains: Selective oxidation of the ethyl or propyl groups to the corresponding ketones or carboxylic acids could yield novel derivatives with potential applications as building blocks in organic synthesis.

Demethylation of Methoxy Groups: The cleavage of the ether linkages to form the corresponding dihydroxy derivative would provide access to a new class of catechols with potential antioxidant properties or as ligands for metal complexes.

One intriguing area of future study is the potential for this compound to be a monomer in the analysis of lignin (B12514952) through reductive catalytic fractionation, a context in which it has been mentioned. ambeed.com This suggests that transformations involving the cleavage and modification of its structure under catalytic conditions could be of interest in the field of biomass valorization.

Expansion of Applications in Catalysis and Advanced Materials Science

While no specific applications in catalysis or materials science have been reported for this compound, its structural motifs suggest several promising avenues for future investigation.

In catalysis , derivatives of this compound could serve as ligands for transition metal catalysts. The introduction of coordinating functional groups, for example, through the transformations described in the previous section, could lead to novel ligands for reactions such as cross-coupling, hydrogenation, or polymerization. The steric and electronic properties of the ligand, influenced by the ethyl and propyl groups, could offer unique selectivity in catalytic processes. The application of bimetallic catalysts, such as PdCu, has shown promise in a variety of chemical and electrochemical reactions, and the development of new ligands from compounds like this compound could further enhance the performance of such catalytic systems. rsc.org

In advanced materials science , dimethoxybenzene derivatives are known precursors for electroactive polymers and organic electronic materials. Research into the polymerization of this compound or its derivatives could lead to the development of new materials with tailored optical and electronic properties. For example, the synthesis of copolymers with other monomers, such as styrene, has been demonstrated for other dimethoxy ring-substituted compounds, indicating a potential pathway for creating novel polymers. chemrxiv.org The presence of the alkyl groups could enhance the solubility and processability of the resulting polymers, which is a critical factor in the fabrication of organic electronic devices.

Integration with Emerging Technologies in Green Chemistry and Sustainable Synthesis

Future research on this compound should be guided by the principles of green chemistry . rsc.orgresearchgate.net This involves the development of synthetic routes that minimize waste, use less hazardous substances, and are energy-efficient. mdpi.com

Key areas for integrating green chemistry principles include:

Use of Renewable Feedstocks: Investigating synthetic pathways that start from bio-based precursors would be a significant step towards sustainability. Given its mention in the context of lignin analysis, exploring its synthesis from lignin-derived platform chemicals is a logical future direction. ambeed.com

Alternative Reaction Media: Exploring the use of green solvents, such as water, supercritical fluids, or ionic liquids, in the synthesis and transformations of this compound would minimize the environmental impact of the chemical processes.

The global market for green chemistry is expanding, and aligning the research and development of this compound with these principles will not only be environmentally responsible but also economically advantageous. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Ethyl-4,5-dimethoxy-2-propylbenzene with high purity in laboratory settings?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution, leveraging methoxy and ethyl/propyl groups as directing groups. Protect methoxy functionalities during synthesis to prevent demethylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating isomers. Validate purity using GC-MS (>95% purity) and 1H^1H-NMR (integration ratios for methoxy protons at δ 3.7–3.9 ppm) .

Q. How should researchers handle stability challenges during storage and experimental use of this compound?

  • Methodological Answer : Store under inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation. Avoid prolonged exposure to light, strong acids/bases, or oxidizing agents, as these may induce decomposition (e.g., demethylation or ring cleavage) . Pre-experiment stability checks via TLC or FT-IR are advised to confirm structural integrity.

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : 1H^1H-NMR (methoxy singlets), 13C^{13}C-NMR (quaternary carbons at δ 145–150 ppm), and HRMS.
  • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
    Cross-validate with elemental analysis (C, H, O) to resolve ambiguities in aromatic substitution patterns .

Advanced Research Questions

Q. How can researchers address contradictory data on the environmental persistence of this compound in soil and aquatic systems?

  • Methodological Answer : Conduct parallel studies under controlled conditions (pH, temperature, microbial activity). Use 14C^{14}C-labeled analogs to track degradation pathways via LC-MS/MS. Compare results with computational models (e.g., EPI Suite) to identify discrepancies in bioaccumulation or half-life predictions .

Q. What experimental designs are optimal for investigating the acute toxicity mechanisms of this compound in model organisms?

  • Methodological Answer :

  • In vitro : Use hepatic microsomal assays (S9 fraction) to study metabolic activation and reactive intermediate formation.
  • In vivo : Dose-response studies in rodents (OECD TG 423) with endpoints like hepatic CYP450 induction and oxidative stress biomarkers (e.g., glutathione depletion).
  • Data Integration : Cross-reference with transcriptomic profiling (RNA-seq) to identify toxicity pathways .

Q. How can computational chemistry enhance the understanding of this compound’s reactivity in synthetic applications?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrophilic aromatic substitution (EAS) sites. Compare with experimental regioselectivity data (e.g., nitration or halogenation outcomes). Molecular dynamics simulations can predict solvent effects on reaction kinetics .

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